2-(1-Phenyl-1H-pyrazol-5-yl)oxolan-3-amine
Description
Properties
Molecular Formula |
C13H15N3O |
|---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
2-(2-phenylpyrazol-3-yl)oxolan-3-amine |
InChI |
InChI=1S/C13H15N3O/c14-11-7-9-17-13(11)12-6-8-15-16(12)10-4-2-1-3-5-10/h1-6,8,11,13H,7,9,14H2 |
InChI Key |
FHFZBXDOKCTNNY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C1N)C2=CC=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenyl-1H-pyrazol-5-yl)oxolan-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-phenyl-1H-pyrazole-5-carbaldehyde with an amine derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets the required specifications for further applications .
Chemical Reactions Analysis
Types of Reactions
2-(1-Phenyl-1H-pyrazol-5-yl)oxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with varying functional groups .
Scientific Research Applications
2-(1-Phenyl-1H-pyrazol-5-yl)oxolan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Mechanism of Action
The mechanism of action of 2-(1-Phenyl-1H-pyrazol-5-yl)oxolan-3-amine involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Biological Activity
2-(1-Phenyl-1H-pyrazol-5-yl)oxolan-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 2-(1-Phenyl-1H-pyrazol-5-yl)oxolan-3-amine
- Molecular Formula : CHNO
- Molecular Weight : 216.24 g/mol
The compound features a pyrazole ring which is known for various biological activities, including anti-inflammatory and anticancer properties.
Biological Activity Overview
The biological activities of 2-(1-Phenyl-1H-pyrazol-5-yl)oxolan-3-amine have been explored in various studies, revealing its potential in several therapeutic areas:
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including 2-(1-Phenyl-1H-pyrazol-5-yl)oxolan-3-amine. The compound has shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | Control (Streptomycin) |
|---|---|---|
| E. coli | 15 | 25 |
| S. aureus | 18 | 30 |
| P. mirabilis | 12 | 20 |
| B. subtilis | 16 | 28 |
The results indicate that the compound exhibits promising antimicrobial effects, particularly against S. aureus and E. coli .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Studies suggest that compounds similar to 2-(1-Phenyl-1H-pyrazol-5-yl)oxolan-3-amine can inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation.
In vitro assays demonstrated that the compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
Anticancer Activity
Research has indicated that pyrazole derivatives can induce apoptosis in cancer cells. For instance, studies on similar compounds have shown that they can inhibit cell proliferation in various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer).
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 12.50 |
| A549 | 26.00 |
| HepG2 | 17.82 |
These findings suggest that 2-(1-Phenyl-1H-pyrazol-5-yl)oxolan-3-amine may possess significant anticancer properties, warranting further investigation into its mechanisms and therapeutic applications .
The mechanisms through which 2-(1-Phenyl-1H-pyrazol-5-yl)oxolan-3-amine exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX and lipoxygenase.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Cytokine Modulation : The reduction of inflammatory cytokines suggests a modulatory effect on immune responses.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with pyrazole derivatives resulted in improved outcomes compared to standard antibiotics.
- Cancer Treatment Study : In a preclinical study on lung cancer models, the administration of a pyrazole derivative led to significant tumor reduction and increased survival rates among subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
